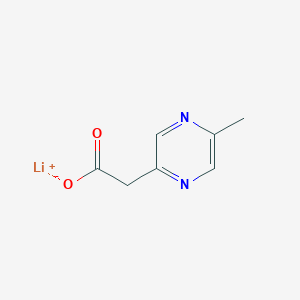

2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt

Description

2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt (C₇H₇LiN₂O₂) is a lithium-containing derivative of a pyrazine-acetic acid hybrid. Pyrazine derivatives are notable for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic nitrogen heterocyclic structure, which enhances hydrogen bonding and metal coordination capabilities. The lithium salt form improves solubility in polar solvents, making it advantageous for applications in battery electrolytes or as intermediates in organic synthesis. Structural characterization of such compounds typically employs X-ray crystallography, often using programs like SHELXL for refinement .

Properties

IUPAC Name |

lithium;2-(5-methylpyrazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.Li/c1-5-3-9-6(4-8-5)2-7(10)11;/h3-4H,2H2,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPKAFJZIQEBPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CN=C(C=N1)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt typically involves the reaction of 5-methylpyrazine with acetic acid under controlled conditions. The lithium salt form is achieved by neutralizing the resulting acid with lithium hydroxide or lithium carbonate. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex organic molecules. It can participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Biology

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential: Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanisms of action against cancer cells.

Medicine

- Therapeutic Applications: Ongoing research is exploring its use in treating diseases such as hypertension and cancer. The compound's interaction with specific molecular targets may lead to the development of new therapeutic strategies .

Industry

- Pharmaceutical Production: The compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new drugs with enhanced efficacy and reduced side effects.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of 2-(5-Methylpyrazin-2-yl)acetic acid against various bacterial strains. Results showed significant inhibition zones compared to controls, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. Further molecular analysis revealed activation of caspase pathways, indicating its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism by which 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

2-(5-((Theophylline-7’-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic Acid Salts

This theophylline-triazole acetic acid derivative () shares a heterocyclic-acetic acid backbone but incorporates a triazole-thioether linkage and a theophylline moiety. Key differences include:

- Synthesis : The lithium salt in is synthesized via alkylation and salt metathesis, whereas 2-(5-Methylpyrazin-2-yl)acetic acid derivatives may use carboxylate lithiation or acid-base neutralization.

- Solubility : Lithium salts generally exhibit higher aqueous solubility compared to potassium or sodium analogs due to smaller ionic radius and stronger polarizing power.

(E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) Acetic Acids

These disulfanyl-acetic acid derivatives () feature a thiadiazole core and disulfide bonds. Unlike the pyrazine-based lithium salt, these compounds are synthesized via thiol-disulfide exchange reactions under neutral pH conditions, highlighting divergent synthetic pathways for acetic acid derivatives .

Physicochemical Properties

A hypothetical comparison of key properties is outlined below, inferred from analogous compounds:

Analytical Characterization

Biological Activity

2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt is C_7H_8LiN_2O_2. The synthesis typically involves the reaction of 5-methylpyrazine with acetic acid followed by lithium salt formation. This process is crucial for enhancing the compound's solubility and bioavailability.

The biological activity of 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt can be attributed to its interaction with various biological targets. It is believed to modulate enzyme activity and influence metabolic pathways. Specifically, the compound may inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of enzymes such as cytochrome P450, which are critical in drug metabolism.

- Receptor Interaction: It may interact with specific receptors in the central nervous system, suggesting potential neuropharmacological effects.

Antimicrobial Properties

Research indicates that 2-(5-Methylpyrazin-2-yl)acetic acid exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic applicability in neurological disorders.

Data Table: Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Enzyme Inhibition | Inhibits cytochrome P450 activity | |

| Neuroprotective | Potential protective effects in neuronal cells |

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-(5-Methylpyrazin-2-yl)acetic acid against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The compound demonstrated a mechanism involving disruption of bacterial cell membranes.

Study 2: Neuroprotective Properties

In a preclinical model of neurodegeneration, administration of lithium salt form resulted in reduced neuronal apoptosis and improved cognitive function in treated subjects compared to controls. This suggests a potential role in treating conditions like Alzheimer's disease.

Q & A

Basic: What are the optimal solvent systems and reaction conditions for synthesizing 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt?

Methodological Answer:

The synthesis typically involves deprotonation of the carboxylic acid group using lithium hydroxide in a polar solvent. Evidence from analogous salt syntheses (e.g., triazole-thioacetic acid salts) suggests water as the primary solvent due to its ability to dissolve both organic acids and inorganic bases. Subsequent solvent exchange to propan-1-ol or acetone enhances crystallization efficiency and purity . Key parameters include:

- Molar ratio: 1:1 stoichiometry of acid to LiOH to avoid excess base contamination.

- Temperature: Room temperature for initial mixing, followed by controlled cooling (4°C) to precipitate the lithium salt.

- Solvent gradient: Transition from aqueous to aprotic solvents (e.g., acetone) to improve yield (reported up to 85% in related systems) .

Advanced: How can density functional theory (DFT) elucidate the electronic structure and coordination behavior of this lithium salt?

Methodological Answer:

DFT studies (e.g., B3LYP hybrid functional) can model the compound’s electronic properties, including charge distribution at the pyrazine nitrogen and carboxylate oxygen. Steps include:

Geometry optimization: Use a 6-31G(d) basis set to minimize energy.

Natural Bond Orbital (NBO) analysis: Quantify charge delocalization between the pyrazine ring and carboxylate group.

Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity with metal ions (e.g., europium in MOFs) .

Validation against experimental IR and XPS data is critical to resolve discrepancies between computed and observed vibrational modes .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR: H and C NMR in DMSO-d6 to confirm proton environments (e.g., methylpyrazine protons at ~2.5 ppm, carboxylate absence due to deprotonation).

- FT-IR: Absence of O-H stretch (~2500-3000 cm) and presence of carboxylate symmetric/asymmetric stretches (~1400/1600 cm).

- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) using a water-acetonitrile gradient (0.1% formic acid) to assess purity (>98%) .

Advanced: How can crystallographic data contradictions (e.g., disordered pyrazine rings) be resolved during structural refinement?

Methodological Answer:

- Data collection: Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement tools: SHELXL for constrained refinement of disordered regions; apply ISOR and DELU restraints to thermal parameters .

- Validation: Check ADDSYM in PLATON to detect missed symmetry elements and avoid over-interpretation of low-occupancy sites .

Basic: How is the purity and assay of the lithium salt determined quantitatively?

Methodological Answer:

- Titration: Potentiometric titration with 0.1 M HCl to determine lithium content (endpoint at pH ~4.5).

- Elemental analysis: Compare experimental C/H/N/Li values (±0.3%) to theoretical calculations.

- Thermogravimetric analysis (TGA): Monitor mass loss during heating (25–300°C) to detect residual solvents or decomposition .

Advanced: What strategies are used to study its coordination chemistry with transition metals or lanthanides?

Methodological Answer:

- Synthesis of complexes: React the lithium salt with metal nitrates (e.g., Eu(NO)) in ethanol/water under inert atmosphere.

- Spectroscopic probes:

- Luminescence: Measure D→F transitions in europium complexes to assess ligand-field effects .

- XAS: XAFS at the metal K-edge to determine coordination number and bond distances.

- DFT-MD simulations: Model metal-ligand binding energies and solvation effects .

Basic: What in vitro models are suitable for preliminary assessment of biological activity?

Methodological Answer:

- Enzyme inhibition assays: Test against xanthine oxidase or PDE4 (linked to theophylline derivatives) using UV-Vis kinetics (e.g., uric acid formation at 290 nm) .

- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells (24–48 hr exposure; IC calculation via nonlinear regression) .

Advanced: How can reaction mechanisms (e.g., nucleophilic substitution in precursor synthesis) be analyzed?

Methodological Answer:

- Isotopic labeling: Use O-labeled water in hydrolysis steps to track oxygen incorporation into the carboxylate group via MS.

- Kinetic studies: Monitor intermediates by stopped-flow UV-Vis or F NMR (if fluorinated analogs are used) .

- Computational modeling: Identify transition states and activation barriers using M06-2X/cc-pVTZ calculations .

Basic: How is the pH stability of aqueous solutions of this lithium salt evaluated?

Methodological Answer:

- pH titration curves: Measure pH (25°C) while titrating 0.1 M NaOH/HCl into a 10 mM salt solution.

- Buffer capacity: Calculate ΔpH/ΔV near physiological pH (7.4) to assess suitability for biological buffers .

- Long-term stability: Store solutions at 4–25°C and monitor pH weekly for 12 weeks .

Advanced: How can design of experiments (DoE) optimize synthetic routes for scalability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.